H-D-Lys(Boc)-NH2
Overview
Description
H-D-Lys(Boc)-NH2, also known as N6-(tert-Butoxycarbonyl)-D-lysine amide, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which prevents unwanted reactions at the amino group during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(Boc)-NH2 typically involves the protection of the amino group of D-lysine with a Boc group. The process begins with the reaction of D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected lysine is then converted to its amide form by reacting with ammonia or an amine source under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(Boc)-NH2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Deprotection: D-lysine amide.
Coupling: Peptides with this compound as a residue.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
H-D-Lys(Boc)-NH2 is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the development of novel biomolecules.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the design of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for diagnostics and research.
Mechanism of Action
The mechanism of action of H-D-Lys(Boc)-NH2 is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions at the carboxyl group. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of peptide bonds and complex biomolecules .
Comparison with Similar Compounds
Similar Compounds
N6-(tert-Butoxycarbonyl)-L-lysine: The L-isomer of H-D-Lys(Boc)-NH2, used similarly in peptide synthesis.
N6-(tert-Butoxycarbonyl)-D-lysine: The unmodified form without the amide group.
N6-(tert-Butoxycarbonyl)-L-lysine amide: The L-isomer with an amide group.
Uniqueness
This compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterparts. The presence of the Boc protective group and the amide functionality makes it a versatile intermediate in peptide synthesis, allowing for the creation of diverse peptide sequences and structures.
Properties
IUPAC Name |
tert-butyl N-[(5R)-5,6-diamino-6-oxohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJDOZLWSJZLJY-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96138-49-7 | |
Record name | Carbamic acid, (5,6-diamino-6-oxohexyl)-, 1,1-dimethylethyl ester, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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